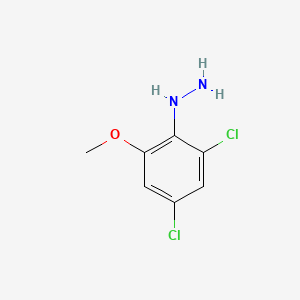

(2,4-Dichloro-6-methoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

89792-76-7 |

|---|---|

Molecular Formula |

C7H8Cl2N2O |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

(2,4-dichloro-6-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H8Cl2N2O/c1-12-6-3-4(8)2-5(9)7(6)11-10/h2-3,11H,10H2,1H3 |

InChI Key |

RSXGDQAKGGEHBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Methoxyphenyl Hydrazine

Exploration of Precursor Synthesis Strategies

The cornerstone of synthesizing (2,4-Dichloro-6-methoxyphenyl)hydrazine is the efficient preparation of its direct precursor, 2,4-dichloro-6-methoxyaniline (B1622958). The substitution pattern of this key intermediate dictates the final structure of the target hydrazine (B178648).

Synthesis of Substituted Anilines as Key Intermediates

The synthesis of 2,4-dichloro-6-methoxyaniline is not trivial and typically involves a multi-step sequence. A common and logical approach begins with a commercially available, appropriately substituted benzene (B151609) derivative, which is then elaborated to the target aniline (B41778). One plausible route starts from 2,4-dichloro-1-nitrobenzene.

Route: Nitration and Reduction

A general and reliable method for preparing substituted anilines is the nitration of an aromatic precursor followed by the reduction of the nitro group. For 2,4-dichloro-6-methoxyaniline, a hypothetical pathway could start from 1,3-dichloro-5-methoxybenzene. However, a more direct route often involves the modification of an existing aniline or nitrobenzene. For instance, the synthesis of 2,4-dichloroaniline (B164938) often proceeds from the nitration of m-dichlorobenzene, followed by reduction. nih.gov

A typical laboratory-scale synthesis of a substituted aniline like 2,4-dichloroaniline involves the following general steps:

Nitration: An appropriate benzene derivative is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the ring.

Reduction: The resulting nitro compound is then reduced to the corresponding aniline (-NH2). Common reducing agents include metals like tin or iron in acidic media, or catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C). nih.gov

For the specific target, 2,4-dichloro-6-methoxyaniline, a potential synthetic pathway would involve the catalytic hydrogenation of 2,4-dichloro-1-methoxy-6-nitrobenzene.

Derivatization of Aromatic Rings for Desired Substitution Patterns

Achieving the specific 2,4-dichloro-6-methoxy substitution pattern requires careful consideration of directing effects of the substituents. The methoxy (B1213986) group (-OCH3) is an ortho-, para-director, while the chloro groups (-Cl) are also ortho-, para-directing but deactivating.

Chlorination of Methoxyanilines

Direct chlorination of methoxyanilines can be a viable route. However, the high reactivity of the aniline ring often leads to multiple halogenations and a mixture of products. To control the regioselectivity, the amino group is often protected as an acetanilide (B955) before halogenation. A process for preparing 2-chloro and 2,6-dichloroanilines involves the protection of p-bromoaniline as an acetanilide, followed by chlorination and subsequent reductive debromination. google.com A similar strategy could be envisioned starting from a methoxy-substituted aniline.

Alternative Precursor Strategies Another approach involves starting with a molecule that already contains some of the required functionality. For example, a patent describes the synthesis of 2,6-dichloro-4-aminophenol starting from 2,6-dichlorophenol, which is first nitrated and then reduced. google.com While this leads to a different isomer, the chemical principles are relevant.

Optimization of Hydrazine Formation Protocols

Once the key precursor, 2,4-dichloro-6-methoxyaniline, is obtained, it is converted into the target hydrazine. The most established method for this transformation is diazotization followed by reduction.

Mechanistic Investigations of Diazotization and Reduction Pathways

The conversion of a primary aromatic amine to a hydrazine derivative typically proceeds through a two-step mechanism:

Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). acs.org The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), which is formed from the protonation and dehydration of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable aryl diazonium salt, in this case, (2,4-dichloro-6-methoxyphenyl)diazonium chloride. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group, making these salts versatile intermediates.

Reduction: The isolated or in situ generated diazonium salt is then reduced to the corresponding hydrazine. A classic and effective reducing agent for this purpose is stannous chloride (SnCl₂) in concentrated hydrochloric acid. wikipedia.org The diazonium salt is added to a pre-cooled solution of SnCl₂, leading to the formation of the hydrazine hydrochloride salt, which can then be precipitated and filtered. google.com Other reducing agents such as sodium sulfite (B76179) or sodium dithionite (B78146) can also be employed. wikipedia.org

An alternative to the classical diazotization-reduction sequence is the reaction of the aniline with ketazine in the presence of water at elevated temperatures. A patent describes the preparation of 2,4-dichlorophenyl hydrazine from 2,4-dichloroaniline using this method, which is presented as a simpler process with fewer waste products. wikipedia.org

Novel Catalytic Systems for Hydrazine Synthesis

Modern organic synthesis has seen a shift towards catalytic methods, which often offer milder reaction conditions and greater efficiency. The synthesis of arylhydrazines is no exception.

Palladium and Copper-Catalyzed Cross-Coupling Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to classical methods. These reactions typically involve the coupling of an aryl halide with hydrazine hydrate.

Palladium Catalysis: Palladium-based catalysts, often in combination with specialized phosphine (B1218219) ligands, can effectively catalyze the C-N bond formation between aryl halides and hydrazine. chemrxiv.org

Copper Catalysis: Copper-catalyzed systems are also widely used for the synthesis of arylhydrazines from aryl halides and hydrazine hydrate, sometimes using water as a solvent, which aligns with the principles of green chemistry. chemrxiv.org

A patent for a related compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, highlights the use of a magnetic silica-supported palladium complex as a recyclable catalyst in a Suzuki coupling reaction, demonstrating the potential for advanced catalytic systems in synthesizing related structures. organic-chemistry.org

Sustainable and Green Chemical Approaches in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound at various stages.

Use of Greener Reagents and Solvents One area of focus is the replacement of hazardous reagents. For the reduction of the diazonium salt or related intermediates, greener alternatives to heavy metal reductants are being explored.

Thiourea Dioxide (TDO): TDO is an inexpensive, stable, and environmentally benign industrial reductant. It has been shown to effectively reduce aryl-N-nitrosamines to the corresponding arylhydrazines in an aqueous medium under mild conditions, offering a metal-free reduction pathway. nih.gov

Hydrazine-free Synthesis: Research into hydrazine-free synthetic routes is ongoing. For example, a photoredox-catalyzed platform for azine synthesis from oxime esters has been developed, avoiding the direct use of hydrazine. researchgate.net

Energy Efficiency and Alternative Reaction Conditions

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. It has been successfully applied to the synthesis of hydrazone derivatives, often under solvent-free conditions, which reduces energy consumption and waste. masterorganicchemistry.comgoogle.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, is a key aspect of green chemistry. masterorganicchemistry.comchemrxiv.org

The table below summarizes various synthetic strategies and their alignment with green chemistry principles.

| Synthetic Step | Traditional Method | Reagents/Conditions | Green Alternative | Reagents/Conditions | Reference |

| Aniline Synthesis (Reduction) | Nitro Group Reduction | Sn/HCl or Fe/HCl | Catalytic Hydrogenation | H₂, Pd/C | nih.gov |

| Hydrazine Formation (Reduction) | Diazonium Salt Reduction | SnCl₂ | N-Nitrosamine Reduction | Thiourea Dioxide, Water | nih.gov |

| Hydrazine Formation (Coupling) | Diazotization/Reduction | NaNO₂, HCl; SnCl₂ | Catalytic C-N Coupling | Aryl Halide, Hydrazine, Cu or Pd catalyst | chemrxiv.org |

| Reaction Conditions | Conventional Heating | Organic Solvents | Microwave Irradiation | Solvent-free or Water | masterorganicchemistry.comgoogle.com |

Solvent-Free and Atom-Economical Syntheses

Solvent-free synthesis and atom economy are central tenets of green chemistry, aiming to reduce waste and maximize the incorporation of starting materials into the final product. Solvent-free reactions, often conducted through mechanochemistry (grinding) or by using one of the reactants as the solvent, minimize the use of volatile organic compounds, which are often toxic, flammable, and environmentally damaging. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

A notable example of solvent-free synthesis in a related class of compounds is the mechanochemical condensation of p-nitrophenyl hydrazine with various aromatic aldehydes to form p-nitrophenyl hydrazones. researchgate.netchemrxiv.org This method is lauded for being environmentally friendly, efficient, and simple, often requiring no catalyst and proceeding with short reaction times and a straightforward work-up to yield pure, unsolvated products. researchgate.net The reaction is typically carried out by grinding the solid reactants together, a technique that has also been successfully applied to the diazotization of aniline derivatives and subsequent diazo coupling reactions in the presence of p-toluenesulfonic acid. icrc.ac.ir This solid-state approach avoids the use of strong inorganic acids and other hazardous solvents. icrc.ac.ir

While a direct solvent-free synthesis for this compound has not been detailed, the principles from these examples suggest a potential pathway. One could envision a solvent-free diazotization of 2,4-dichloro-6-methoxyaniline followed by a solid-state reduction to yield the target hydrazine. Such a process would significantly enhance the green credentials of the synthesis.

Table 1: Examples of Solvent-Free Synthesis for Related Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Method | Conditions | Yield | Reference |

| p-Nitrophenyl hydrazine | Aromatic Aldehydes | Mechanochemical Condensation | Grinding, Catalyst-free | Moderate to High | researchgate.netchemrxiv.org |

| Aniline Derivatives | Sodium Nitrite / p-TsA | Grinding | 0 °C | 50-80% | icrc.ac.ir |

This table illustrates the application of solvent-free methods to compounds structurally related to this compound, as specific data for the target compound is not available.

From an atom-economical perspective, catalytic C-N cross-coupling reactions represent a significant advancement over classical methods for arylhydrazine synthesis, which often involve multi-step processes with stoichiometric reagents. The development of palladium-catalyzed and, more recently, nickel/photoredox-catalyzed coupling of aryl halides with hydrazine or its derivatives, offers a more direct and atom-economical route. rsc.orgrsc.orgmit.edu These catalytic systems allow for the formation of the crucial C-N bond with high efficiency and selectivity, minimizing the formation of byproducts.

Flow Chemistry and Process Intensification for Efficient Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction and purification steps. These features make it a powerful tool for process intensification, leading to more efficient and scalable manufacturing of chemical compounds.

The synthesis of arylhydrazines is particularly well-suited to flow chemistry due to the often hazardous nature of the reagents and intermediates involved. For instance, the use of hydrazine in the presence of transition metals can be dangerous in large-scale batch reactors; however, in a continuous flow setup, the amount of hazardous material at any given time is minimized, significantly reducing safety risks. mit.edu

Research has demonstrated the successful continuous flow synthesis of arylhydrazines via the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine. mit.edu This method allows for rapid and mild reaction conditions. Another innovative approach utilizes a nickel/photoredox-catalyzed C-N coupling of aryl halides with tert-butyl carbazate (B1233558) in a continuous flow photochemical reactor. rsc.orgrsc.org This protocol was optimized using Design of Experiments (DoE) to achieve high selectivity and short residence times for a range of aryl halides, including chlorides. rsc.orgrsc.org

Furthermore, flow chemistry enables the on-demand generation and immediate consumption of unstable intermediates. For example, a continuous flow method for producing aryldiazomethane solutions from stable sulfonylhydrazones has been developed. researchgate.net The resulting diazo stream is generated free of byproducts and can be directly used in subsequent sensitive metal-catalyzed transformations. researchgate.net This principle could be adapted for the synthesis of this compound, where the precursor diazonium salt could be generated in-situ in a flow reactor and immediately reduced in a subsequent module to form the final product, thus avoiding the accumulation of potentially unstable intermediates.

Table 2: Examples of Flow Chemistry Applications in Arylhydrazine and Related Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Residence Time | Yield/Outcome | Reference |

| Pd-Catalyzed C-N Coupling | Aryl Chlorides, Hydrazine | Palladium Catalyst | Short | Efficient synthesis of arylhydrazines | mit.edu |

| Nickel/Photoredox C-N Coupling | Aryl Halides, tert-Butyl Carbazate | Nickel/Photoredox Catalyst | Short | High selectivity for arylhydrazine derivatives | rsc.orgrsc.org |

| Hydrazone Fragmentation | Sulfonylhydrazones | Base-mediated | Modulatable | On-demand production of clean aryldiazomethane solutions | researchgate.net |

This table showcases the application of flow chemistry to the synthesis of arylhydrazines and related intermediates, as specific data for this compound is not available in the reviewed literature.

The integration of these advanced methodologies—solvent-free reactions, atom-economical catalytic systems, and continuous flow processing—holds immense promise for the future manufacturing of this compound and other valuable chemical intermediates. These approaches not only lead to more efficient and cost-effective production but also align with the growing demand for safer and more sustainable chemical synthesis.

Chemical Reactivity and Derivatization of 2,4 Dichloro 6 Methoxyphenyl Hydrazine

Condensation Reactions with Carbonyl Compounds: Synthesis of Diverse Hydrazone Derivatives

The reaction of a hydrazine (B178648) with an aldehyde or a ketone is a classic condensation reaction that yields a hydrazone. This reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.

Scope and Limitations with Various Aldehydes and Ketones

It is anticipated that (2,4-Dichloro-6-methoxyphenyl)hydrazine would react with a range of aliphatic and aromatic aldehydes to form the corresponding hydrazones. Reactions with ketones, which are generally less reactive than aldehydes, would also be expected. However, without specific experimental data, the scope of this reaction for this particular hydrazine is unknown. The efficiency and yield could be affected by the nature of the carbonyl compound.

Influence of Electronic and Steric Factors on Reaction Outcomes

The electronic nature of the this compound molecule is complex. The two electron-withdrawing chloro groups would decrease the electron density on the phenyl ring and, by induction, could reduce the nucleophilicity of the hydrazine moiety. Conversely, the methoxy (B1213986) group is electron-donating through resonance. The position of these substituents, particularly the ortho-methoxy group, would also introduce significant steric hindrance around the hydrazine functional group. This steric bulk could impede the approach to the carbonyl carbon, potentially requiring more forcing reaction conditions or leading to lower yields compared to less hindered hydrazines.

Nucleophilic Substitution Reactions Involving the Hydrazine Moiety

The hydrazine group can act as a potent nucleophile in substitution reactions, for instance, by displacing leaving groups on activated aromatic or aliphatic systems. Research on other substituted hydrazines shows their participation in S_NAr (nucleophilic aromatic substitution) reactions, particularly with highly electron-deficient aromatic rings. However, no studies detailing such reactions for this compound were identified.

Cyclization Reactions to Form Heterocyclic Systems

Hydrazines are critical building blocks for the synthesis of nitrogen-containing heterocycles. The initial formation of a hydrazone is often the first step in a subsequent cyclization reaction.

Synthesis of Pyrazole (B372694) and Pyrazoline Scaffolds

The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of this compound with various 1,3-diketones or β-ketoesters would be the expected route to a series of novel pyrazole derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds would be predicted to yield pyrazoline structures. The regioselectivity of these cyclizations would be influenced by the electronic and steric environment of the starting materials. Despite the theoretical potential, no specific examples utilizing this compound have been documented in the searched literature.

Formation of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-oxadiazoles can be achieved by the cyclodehydration of diacylhydrazines. A potential, though undocumented, route would involve the acylation of this compound followed by a second acylation and subsequent cyclization. An alternative pathway involves the oxidative cyclization of acylhydrazones.

For 1,3,4-thiadiazoles, a common method is the reaction of acylhydrazines with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, or the cyclization of thiosemicarbazide (B42300) derivatives. To produce these from the target compound, it would first need to be converted to the corresponding thiosemicarbazide by reaction with a thiocyanate, followed by cyclization. Again, no literature detailing these specific transformations for this compound could be retrieved.

Electrophilic Aromatic Substitution on the Dichloromethoxyphenyl Ring

The dichloromethoxyphenyl ring of this compound is subject to electrophilic aromatic substitution, although the regiochemical outcome is governed by the interplay of the existing substituents. The hydrazine group (-NHNH₂) is a strongly activating, ortho-, para-directing group. Conversely, the two chlorine atoms are deactivating, ortho-, para-directors, and the methoxy group (-OCH₃) is a strongly activating, ortho-, para-director.

Given the substitution pattern, the primary directing influence comes from the methoxy and hydrazine groups. The position C5 is ortho to one chlorine and para to the other, while being meta to the methoxy and hydrazine groups. The position C3 is ortho to both the methoxy and a chlorine atom, and meta to the hydrazine and the other chlorine. The steric hindrance from the ortho-substituents and the electronic effects of all four groups collectively determine the site of substitution.

In closely related systems like 2,4-dichloroacetanilide, nitration occurs at the C6 position, which is ortho to the activating acetamido group and meta to the two chloro groups. researchgate.net This suggests that for this compound, substitution would likely be directed to the position on the ring that is most activated and sterically accessible. The most probable position for electrophilic attack is C5, which is para to the strongly activating methoxy group and ortho to the hydrazine moiety, though steric hindrance could be a factor.

To control the reactivity and prevent oxidation of the sensitive hydrazine group, it is often protected, for example, by acetylation to form an acetohydrazide. scribd.com This protected intermediate can then be subjected to electrophilic substitution reactions.

Below is a table summarizing potential electrophilic aromatic substitution reactions on the (2,4-dichloro-6-methoxyphenyl) ring, with the likely position of substitution being C5.

| Reaction | Reagent(s) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | (2,4-Dichloro-6-methoxy-5-nitrophenyl)hydrazine |

| Bromination | Br₂, FeBr₃ | (5-Bromo-2,4-dichloro-6-methoxyphenyl)hydrazine |

| Sulfonation | Fuming H₂SO₄ | 5-Hydrazinyl-2,4-dichloro-6-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Hydrazinyl-2,4-dichloro-6-methoxyphenyl)alkan-1-one |

This table presents hypothetical reactions and products based on the principles of electrophilic aromatic substitution on similarly substituted aromatic rings. researchgate.netscribd.commasterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions of this compound and its Derivatives

The two chlorine atoms on the aromatic ring of this compound and its derivatives serve as handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the chlorine atoms (C2-Cl vs. C4-Cl) could potentially allow for regioselective couplings. Generally, the C4 position is less sterically hindered and may react preferentially under certain conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester. libretexts.org It is widely used to form biaryl structures. A derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to synthesize complex molecules. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidines, a dichlorinated pyrazole intermediate undergoes Suzuki coupling with an arylboronic acid to furnish the desired diaryl-substituted product. acs.org This demonstrates the feasibility of such a transformation on a related heterocyclic core derived from a hydrazine. The reaction is typically catalyzed by a palladium complex such as PdCl₂(dppf)₂·CH₂Cl₂ in the presence of a base like Cs₂CO₃. acs.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This would allow for the introduction of various amino groups at the C2 or C4 positions of the ring system.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is used to introduce alkynyl moieties onto the aromatic ring.

The following table summarizes key transition metal-catalyzed coupling reactions that could be applied to derivatives of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | PdCl₂(dppf)₂, Cs₂CO₃ | Biaryl derivative acs.org |

| Buchwald-Hartwig | R₂NH | Pd(dba)₂, BINAP, NaOtBu | Aryl amine derivative |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Et₃N | Aryl alkyne derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Aryl-substituted alkene |

This table outlines potential applications of standard cross-coupling reactions to the specified compound, with conditions drawn from general procedures and analogous systems. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. A complete assignment of all proton and carbon signals, along with the elucidation of their connectivity, is paramount.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Analysis

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (2,4-Dichloro-6-methoxyphenyl)hydrazine would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons. The aromatic region would likely display two singlets or two doublets with very small coupling constants, corresponding to the two isolated aromatic protons on the dichlorinated ring. The methoxy group would present a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydrazine protons (NH and NH₂) would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. For this compound, one would expect to see signals for the six aromatic carbons, with those bearing the chloro and methoxy substituents having characteristic chemical shifts. The carbon of the methoxy group would appear in the aliphatic region, typically around 55-60 ppm.

To establish the complete and unambiguous assignment of these signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. While the aromatic protons in the title compound are isolated, COSY can be crucial in confirming the absence of vicinal or meta-couplings between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to assembling the molecular fragments. Expected key correlations would include:

The methoxy protons showing a correlation to the aromatic carbon to which the methoxy group is attached.

The aromatic protons showing correlations to neighboring quaternary and protonated carbons, helping to place the substituents on the aromatic ring.

The hydrazine protons potentially showing correlations to the ipso-carbon of the aromatic ring.

A hypothetical table of expected NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 | To adjacent C, C-Cl, C-O |

| Aromatic CH | 6.8 - 7.5 | 110 - 130 | To adjacent C, C-Cl, C-N |

| C-Cl | - | 125 - 135 | - |

| C-Cl | - | 125 - 135 | - |

| C-O | - | 150 - 160 | From OCH₃ |

| C-N | - | 140 - 150 | From NH, NH₂ |

| OCH₃ | 3.8 - 4.0 | 55 - 60 | To C-O |

| NH | Variable | - | To C-N |

| NH₂ | Variable | - | To C-N |

Solvent Effects on Spectroscopic Parameters

The choice of solvent can significantly influence the chemical shifts of labile protons, such as those in the hydrazine moiety (NH and NH₂), due to differences in hydrogen bonding and solvent polarity. For instance, in a hydrogen-bond accepting solvent like DMSO-d₆, the hydrazine proton signals would be expected to shift downfield compared to a less polar solvent like CDCl₃. The chemical shifts of the aromatic protons and carbons can also be subtly affected by the solvent's aromaticity or polarity. A systematic study using a range of solvents with varying properties would provide valuable insight into the intermolecular interactions of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrational frequencies include:

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the NH₂ group and the N-H stretch of the secondary amine.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch would be expected around 1250 cm⁻¹.

C-Cl stretching: Vibrations associated with the carbon-chlorine bonds would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

A representative table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) | 3200-3400 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | <3000 | <3000 |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 |

| C-O Ether Stretch | ~1250 (strong) | ~1250 |

| C-Cl Stretch | 600-800 | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound and for studying its fragmentation patterns, which can provide further structural confirmation.

Accurate Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the elemental composition, C₇H₇Cl₂N₂O. The characteristic isotopic pattern due to the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key feature in the mass spectrum.

Fragmentation Pathway Elucidation: Electron ionization (EI) or collision-induced dissociation (CID) in an MS/MS experiment would reveal the characteristic fragmentation pathways. Plausible fragmentation patterns for this compound could include:

Loss of the hydrazine moiety (•NHNH₂) to form a dichloromethoxybenzene radical cation.

Cleavage of the N-N bond.

Loss of a methyl radical (•CH₃) from the methoxy group.

Sequential loss of chlorine atoms.

Understanding these fragmentation pathways provides valuable corroborative evidence for the proposed structure.

X-ray Diffraction Studies of Crystalline this compound and its Derivatives

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure in the solid state.

Computational and Theoretical Chemistry Studies of 2,4 Dichloro 6 Methoxyphenyl Hydrazine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. chemrxiv.orgresearchgate.net DFT calculations are instrumental in determining the ground-state geometry and electronic landscape of molecules like (2,4-Dichloro-6-methoxyphenyl)hydrazine.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This process is typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron distribution. researchgate.net

Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-N and N-N bonds of the hydrazine (B178648) moiety and the C-O bond of the methoxy (B1213986) group, can lead to different stable conformers. nih.gov By calculating the relative energies of these conformers, the most likely structure under standard conditions can be identified. The optimized geometric parameters for a plausible conformation of this compound are presented in the table below, derived from fundamental principles of similar structures.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are theoretical values for a representative conformer and await experimental validation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-Cl (ortho) | 1.745 |

| C-Cl (para) | 1.740 | |

| C-O (methoxy) | 1.365 | |

| O-CH₃ | 1.425 | |

| C-N (hydrazine) | 1.400 | |

| N-N (hydrazine) | 1.450 | |

| Bond Angle (°) | Cl-C-C | 120.5 |

| C-C-O | 118.0 | |

| C-O-C | 117.5 | |

| C-N-N | 115.0 | |

| Dihedral Angle (°) | C-C-N-N | 15.0 |

| C-C-O-C | 5.0 |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters provide quantitative measures of a molecule's reactivity. For this compound, the electron-withdrawing chlorine atoms and the electron-donating methoxy and hydrazine groups would significantly influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties and Chemical Reactivity Indices (Note: Values are illustrative, based on DFT calculations for similar aromatic hydrazines.)

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.15 |

| LUMO Energy | ELUMO | -1.25 |

| HOMO-LUMO Gap | ΔE | 4.90 |

| Electronegativity | χ | 3.70 |

| Chemical Hardness | η | 2.45 |

| Chemical Softness | S | 0.41 |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, using a color scale to denote different potential regions. Red areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas represent positive potential, electron-poor regions, which are prone to nucleophilic attack. Green areas are neutral. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group due to their lone pairs of electrons. The regions around the hydrogen atoms, particularly those of the hydrazine group, would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. The aromatic ring would show a complex potential distribution influenced by the competing effects of the electronegative chlorine atoms and the electron-donating methoxy group.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations can simulate various spectroscopic techniques, providing valuable data for structure elucidation and comparison with experimental results.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly dependent on the accuracy of the optimized geometry. By comparing the calculated shifts with experimental data (when available), the proposed structure can be validated.

For this compound, distinct signals would be predicted for the methoxy protons, the aromatic protons, and the hydrazine protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show separate resonances for the methoxy carbon, the two distinct aromatic carbons bearing chlorine, the carbon attached to the methoxy group, the carbon bonded to the hydrazine group, and the other aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Relative to TMS (Note: These are theoretical predictions and may vary from experimental values depending on solvent and other conditions.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| -NH₂ | 4.5 - 5.5 | C-NHNH₂ | 145.0 |

| -NH- | 7.0 - 8.0 | C-OCH₃ | 155.0 |

| Aromatic-H | 6.8 - 7.5 | C-Cl (ortho) | 128.0 |

| -OCH₃ | 3.8 - 4.0 | C-Cl (para) | 125.0 |

| Aromatic C-H | 115.0 - 122.0 | ||

| -OCH₃ | 56.0 |

Simulated Vibrational Spectra and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental spectra. Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions.

Key predicted vibrational bands for this compound would include N-H stretching vibrations from the hydrazine group, C-H stretching from the aromatic ring and methoxy group, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching vibrations.

Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) and Their Assignments (Note: These are scaled theoretical frequencies.)

| Predicted Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3450 - 3300 | N-H stretching (hydrazine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Aliphatic C-H stretching (methoxy) |

| 1600 - 1450 | Aromatic C=C stretching |

| 1250 - 1200 | Asymmetric C-O-C stretching |

| 1050 - 1000 | Symmetric C-O-C stretching |

| 800 - 600 | C-Cl stretching |

No Publicly Available Research Found for

Extensive searches for scientific literature concerning the computational and theoretical chemistry of the specific compound this compound have yielded no publicly available research studies. Consequently, it is not possible to provide an article detailing its molecular dynamics simulations or retrosynthetic analysis as requested.

The focus of the requested article was to be strictly on "this compound," covering the following specific areas:

Retrosynthetic Analysis and Reaction Pathway Modeling

Despite a thorough search of scientific databases and online resources, no papers, datasets, or theoretical explorations matching these specific topics for this particular compound could be located. The available information often pertains to similarly named but structurally different compounds, such as 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, or discusses the methodologies of molecular dynamics and retrosynthesis in a general context without application to the subject compound.

Therefore, the creation of a scientifically accurate and well-sourced article on the computational and theoretical chemistry of this compound is not feasible at this time due to the absence of foundational research in the public domain.

Applications of 2,4 Dichloro 6 Methoxyphenyl Hydrazine As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

One of the most significant applications of phenylhydrazine (B124118) derivatives is in the synthesis of indole (B1671886) compounds via the Fischer indole synthesis. thermofisher.comwikipedia.org This reaction, discovered in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and cyclization to yield the indole ring system. wikipedia.orgbyjus.com The indole scaffold is a core component of many natural products and pharmaceutically active molecules. nih.gov

The substituents on the phenylhydrazine ring, such as the dichloro and methoxy (B1213986) groups in (2,4-Dichloro-6-methoxyphenyl)hydrazine, play a crucial role in the outcome of the Fischer indole synthesis. mdpi.com The electronic nature and position of these groups can influence the regioselectivity of the cyclization. For instance, studies on methoxy-substituted phenylhydrazones have shown that they can lead to the formation of "abnormal" products where cyclization occurs on the side of the methoxy substituent. nih.gov The presence of chloro- and methoxy- groups on the this compound molecule would be expected to direct the synthesis towards highly substituted and potentially novel indole derivatives.

Table 1: The General Mechanism of the Fischer Indole Synthesis

| Step | Description |

| 1 | Reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. |

| 2 | Tautomerization of the phenylhydrazone to the corresponding ene-hydrazine in the presence of an acid catalyst. |

| 3 | A nih.govnih.gov-sigmatropic rearrangement of the protonated ene-hydrazine. |

| 4 | Loss of an ammonia (B1221849) molecule to form an intermediate imine. |

| 5 | Rearomatization to yield the final indole product. |

This table provides a generalized overview of the key steps in the Fischer indole synthesis. wikipedia.orgbyjus.com

Table 2: Influence of Substituents on Fischer Indole Synthesis

| Substituent Type | Influence on Reaction | Example Outcome |

| Electron-donating (e.g., methoxy) | Can direct cyclization and may lead to "abnormal" products. nih.gov | Formation of chloro-substituted indoles from methoxyphenylhydrazones in the presence of HCl. nih.gov |

| Electron-withdrawing (e.g., nitro) | Can affect the reaction rate and yield. | Successful synthesis of nitroindolenines from nitrophenylhydrazines. mdpi.com |

| Steric hindrance | Can influence the approach of reactants and the stability of intermediates. | Unsymmetrical ketones can yield two regioisomeric indole products depending on steric effects. thermofisher.com |

This table summarizes the general effects of substituents on the phenylhydrazine ring in the Fischer indole synthesis, based on available literature for related compounds. thermofisher.comnih.govmdpi.com

Role as a Precursor for Advanced Materials (e.g., polymeric structures, functional dyes)

While direct synthesis of polymers and functional dyes from this compound is not extensively documented, its chemical structure suggests potential in these areas. Hydrazine (B178648) derivatives are known precursors for various materials.

Polymeric Structures: Hydrazines can react with dicarbonyl compounds (dialdehydes or diketones) through polycondensation to form poly(azomethine)s or polyhydrazones, which are classes of conjugated polymers. nih.gov These polymers are of interest for their potential applications in electronics and optoelectronics due to their semiconductor properties. nih.gov The reaction of this compound with a suitable dicarbonyl monomer could theoretically lead to a novel polyhydrazone with properties influenced by the dichloro and methoxy substituents.

Functional Dyes: Azo dyes, which constitute a large and important class of synthetic colorants, are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govresearchgate.net Phenylhydrazines can be converted to their corresponding diazonium salts, which can then be used in azo coupling reactions to produce azo dyes. nih.gov The resulting dyes from this compound would incorporate the dichlorinated, methoxy-substituted phenyl ring, which would be expected to influence the color and fastness properties of the dye. researchgate.net

It is important to note that a similarly named compound, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, is a known intermediate in the synthesis of broad-spectrum UV absorbers, which are advanced materials used in sunscreens and for protecting polymers from UV degradation. google.comresearchgate.netnih.govchemdad.com However, this triazine derivative is structurally distinct from the hydrazine compound discussed here.

Development of Chemo-Sensors and Probes based on Hydrazone Derivatives

Hydrazone derivatives, readily synthesized by the condensation of hydrazines with aldehydes or ketones, are widely employed in the development of chemosensors for the detection of ions and neutral molecules. The resulting hydrazones can act as signaling units in colorimetric or fluorescent sensors.

While specific chemosensors based on this compound are not widely reported, research on analogous compounds demonstrates the principle. For example, a colorimetric chemosensor for the detection of cadmium ions (Cd(II)) in aqueous media has been developed from a hydrazone bearing a 2,4-dichlorophenyl-substituted moiety. This sensor was synthesized via an azo-coupling process involving the diazonium chloride of 2,4-dichloroaniline (B164938), a precursor to the corresponding hydrazine. The sensor exhibits a distinct color change in the presence of cadmium ions, allowing for their detection at parts-per-million levels.

Table 3: Characteristics of a Dichlorophenyl-substituted Hydrazone Chemosensor for Cadmium (II)

| Property | Description |

| Analyte | Cadmium (II) ions |

| Sensing Mechanism | Colorimetric change upon complexation with the hydrazone moiety. |

| Detection Limit | 10-250 ppm range on paper test strips. |

| Optimal pH | 5.5 - 6.3 |

| Color Change | Yellow to orange and red with increasing Cd(II) concentration. |

This table summarizes the reported findings for a chemosensor with a structure closely related to a derivative of this compound.

The general principle involves the coordination of the metal ion with the hydrazone, which alters the electronic properties of the molecule and leads to a change in its absorption or emission spectrum. The specificity of the sensor for a particular ion can be tuned by modifying the structure of the hydrazone.

Applications in Analytical Method Development (e.g., derivatization agents for chromatography)

In analytical chemistry, particularly in chromatography, derivatization is a common technique used to improve the detectability and separation of analytes. nih.gov Hydrazine derivatives are well-established reagents for the derivatization of carbonyl compounds (aldehydes and ketones). rsc.orgresearchgate.netnih.gov

The most widely used hydrazine for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov DNPH reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly chromophoric, meaning they absorb strongly in the UV-Vis region, which allows for sensitive detection by HPLC with a UV detector. nih.gov This method is a standard procedure for the analysis of carbonyls in various matrices, including air, water, and biological samples.

While specific applications of this compound as a derivatization reagent are not prominent in the literature, its chemical nature as a hydrazine suggests it could function in a similar manner to DNPH and other hydrazine-based reagents. shu.ac.uk The reaction with a carbonyl compound would produce a (2,4-Dichloro-6-methoxyphenyl)hydrazone. The utility of such a derivative in chromatography would depend on its stability, chromatographic behavior, and the response of the detector to the dichloro- and methoxy-substituted phenyl ring.

Table 4: General Principles of Carbonyl Derivatization with Hydrazine Reagents for HPLC Analysis

| Parameter | Description |

| Target Analytes | Aldehydes and Ketones |

| Reaction | Condensation reaction to form a stable hydrazone derivative. |

| Purpose | To introduce a chromophore or fluorophore for enhanced detection, and to improve chromatographic properties (e.g., retention, peak shape). |

| Detection Method | Typically High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. |

| Common Reagent | 2,4-Dinitrophenylhydrazine (DNPH) is a widely used example. nih.gov |

This table outlines the general methodology for the use of hydrazine reagents in the analytical derivatization of carbonyl compounds. nih.govrsc.orgresearchgate.netnih.gov

Investigations into the Potential Biological Activities of 2,4 Dichloro 6 Methoxyphenyl Hydrazine Derivatives

Antimicrobial Activity Studies of Novel Derivatives

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities capable of combating resistant pathogens. Derivatives of (2,4-Dichloro-6-methoxyphenyl)hydrazine have been investigated as a potential source of new antimicrobial agents.

The antibacterial potential of hydrazone derivatives containing a 2,4-dichloro moiety has been a subject of significant research. In one study, two newly synthesized hydrazones with a 2,4-dichloro substitution demonstrated considerable antibacterial activity. nih.govdiscoveryjournals.org These compounds were evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Notably, one of the synthesized hydrazones, compound 3b, which features a para-nitro group on its aniline (B41778) fragment, exhibited a broader spectrum of activity compared to its counterpart, compound 3a. nih.govdiscoveryjournals.org Both compounds were found to be active against bacterial strains that are resistant to ciprofloxacin (B1669076). nih.govdiscoveryjournals.org For instance, they showed activity against Staphylococcus aureus, Campylobacter fetus, and Proteus mirabilis, with a minimum inhibitory concentration (MIC) of 12.5 μg/ml for Proteus mirabilis and 25 μg/ml for the other strains. nih.govdiscoveryjournals.org Furthermore, these hydrazones displayed bactericidal activity at concentrations ranging from 25 μg/ml to 100 μg/ml against all susceptible bacterial strains. nih.govdiscoveryjournals.org

Another study focused on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, which share the hydrazone linkage. nih.gov The most active compound in this series, derivative 24 , displayed MIC values between 7.81 and 15.62 µg/mL against reference Gram-positive bacterial strains. nih.gov Research on other hydrazide-hydrazone derivatives has also shown promising results. For example, certain derivatives exhibited remarkable activity against E. coli, with MIC values as low as 0.49 µg/mL, which is twice the potency of the standard drug ciprofloxacin (MIC = 0.98 µg/mL). nih.gov

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone with 2,4-dichloro moiety (3b) | Proteus mirabilis | 12.5 | nih.govdiscoveryjournals.org |

| Hydrazone with 2,4-dichloro moiety (3b) | Staphylococcus aureus | 25 | nih.govdiscoveryjournals.org |

| Hydrazone with 2,4-dichloro moiety (3b) | Campylobacter fetus | 25 | nih.govdiscoveryjournals.org |

| 2,4,6-trimethylbenzenesulfonyl hydrazone (24) | Gram-positive strains | 7.81-15.62 | nih.gov |

| Hydrazide-hydrazone derivative 5 & 6 | E. coli | 0.49 | nih.gov |

In addition to antibacterial properties, derivatives of this compound have been explored for their antifungal potential, particularly against opportunistic fungal pathogens like Candida albicans.

A study investigating a series of hybrid molecules containing pyrrolidinone rings coupled with a hydrazine (B178648) moiety identified several compounds with fair to excellent antifungal effects against C. albicans. nih.govnih.gov Among these, three molecules, designated as Hyd.H, Hyd.OCH3, and Hyd.Cl, were particularly effective at reducing the viability of C. albicans and demonstrated rapid fungicidal activity. nih.govnih.gov The compound Hyd.OCH3, which includes a methoxy (B1213986) group, is structurally relevant to derivatives of this compound. This compound not only showed significant antifungal activity but also contributed to a 60% reduction in Candida biofilm formation. nih.gov

These active hydrazine-based compounds also exhibited significant efficacy against clinically isolated strains of C. albicans that are resistant to fluconazole (B54011) or caspofungin. nih.gov Importantly, these compounds did not show any cytotoxicity against human cancer cell lines at concentrations up to 50 µg/mL. nih.gov

The same study that highlighted the antibacterial effects of hydrazones with a 2,4-dichloro moiety also confirmed their antifungal properties. nih.govdiscoveryjournals.org The synthesized hydrazones demonstrated significant antifungal activities that were comparable to the standard antifungal drug, fluconazole. nih.govdiscoveryjournals.org

**Table 2: Antifungal Activity of Hydrazine-Based Compounds against *Candida albicans***

| Compound | Key Feature | MIC (µg/mL) | Biofilm Reduction | Reference |

|---|---|---|---|---|

| Hyd.H | Hydrazine-pyrrolidinone | 9.6 | - | nih.gov |

| Hyd.OCH3 | Methoxy group | - | 60% | nih.gov |

| Hyd.Cl | Chloro group | - | - | nih.gov |

Exploration of Antimalarial Activity Potential of Structurally Modified Analogs

The search for new antimalarial drugs is driven by the emergence of parasite resistance to existing therapies. While direct studies on this compound derivatives for antimalarial activity are not widely available, research on structurally related quinoline-based hydrazones provides valuable insights.

A panel of 4-aminoquinoline (B48711) hydrazone analogues was tested against the multidrug-resistant K1 strain of Plasmodium falciparum. nih.gov The study revealed that these compounds possess antimalarial activity, with IC50 values ranging from 0.60 to 49 µM after 48 hours of exposure. nih.gov The activity of these compounds was found to increase with longer exposure times. nih.gov

These findings suggest that the hydrazone scaffold, when combined with other pharmacophores known for antimalarial activity like the quinoline (B57606) ring, can lead to potent antiplasmodial agents. This opens an avenue for the design and synthesis of structurally modified analogs of this compound, potentially incorporating a quinoline moiety, to explore their antimalarial potential.

Anticancer Research Avenues for Synthesized Derivatives

Hydrazine derivatives have been extensively studied for their anticancer properties. The ability to introduce various substituents allows for the fine-tuning of their cytotoxic and mechanistic profiles.

The cytotoxic effects of various hydrazine derivatives have been evaluated against a range of human cancer cell lines. In one study, a series of triazene (B1217601) derivatives, which contain a nitrogen chain similar to hydrazines, were synthesized and tested. nih.gov These compounds showed marked cytotoxic effects on eight different human cancer cell lines, including PC3 (prostate), HT29 (colon), and MCF7 (breast). nih.gov One particularly effective compound, 1,3-bis(2-ethoxyphenyl)triazene C, displayed IC50 values ranging from 0.560 to 3.33 μM across the cancer cell lines, while showing lower cytotoxicity against a normal cell line (HUVEC), suggesting a degree of selectivity. nih.gov

Another study on novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, which are synthesized from a hydrazine precursor, also demonstrated potent in vitro antitumor activity. acs.org Compounds 7c and 11i from this series were particularly effective against multiple cancer cell lines, including those resistant to standard drugs, and showed relatively low cytotoxicity toward normal cells. acs.org

Research on 1,2,4-triazine-6-one derivatives, synthesized from hydrazine derivatives, also showed significant cytotoxic effects against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines. researchgate.net

Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Hydrazine-Related Derivatives

| Compound/Derivative | Cell Line (Cancer Type) | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-bis(2-ethoxyphenyl)triazene C | PC3 (Prostate) | 0.560-3.33 | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene C | HT29 (Colon) | 0.560-3.33 | nih.gov |

| 1,3-bis(2-ethoxyphenyl)triazene C | MCF7 (Breast) | 0.560-3.33 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine 7c | Multiple cancer cell lines | Potent activity | acs.org |

| Pyrazolo[3,4-d]pyrimidine 11i | Multiple cancer cell lines | Potent activity | acs.org |

| 1,2,4-triazine-6-one derivative 6b | HCT-116 (Colon) | Significant effect | researchgate.net |

| 1,2,4-triazine-6-one derivative 6b | HepG-2 (Liver) | Significant effect | researchgate.net |

Understanding the mechanism of action is crucial for the development of effective anticancer drugs. Studies on hydrazine derivatives have begun to elucidate their cellular interactions and ability to induce apoptosis (programmed cell death).

The presumed mechanism of action for triazene compounds, which are structurally related to hydrazines, involves the alkylation of DNA and the inhibition of DNA and RNA synthesis. nih.gov The induction of apoptosis is considered a probable mechanism for the cytotoxic effects of these synthesized triazenes. nih.gov

More detailed mechanistic studies on the pyrazolo[3,4-d]pyrimidine derivatives 7c and 11i revealed that they efficiently induce cell cycle arrest and apoptosis. acs.org These compounds were also found to elevate intracellular reactive oxygen species (ROS) levels and exhibit antiangiogenic effects. acs.org Further investigation identified that compound 11i can simultaneously target both tubulin and cell division cycle 5-like (CDC5L) protein, both of which are critical for mitosis. acs.org This dual-targeting capability represents a promising strategy for developing more effective anticancer therapeutics.

These findings highlight the potential for derivatives of this compound to act as potent anticancer agents through various mechanisms, including the disruption of cellular division and the induction of apoptosis. Future research could focus on synthesizing and evaluating such derivatives to explore their specific cellular targets and pathways.

Enzyme Inhibition Studies of Derivative Libraries

Enzyme inhibition is a fundamental mechanism of action for a vast array of drugs. By targeting key enzymes involved in disease pathogenesis, it is possible to modulate physiological processes and achieve therapeutic effects. Derivatives of this compound are being investigated for their potential to inhibit various enzymes implicated in a range of diseases.

Research into hydrazone derivatives, a class of compounds readily synthesized from hydrazines, has revealed their potential as inhibitors of various enzymes. While specific studies on derivatives of this compound are limited, research on structurally related compounds provides valuable insights. For instance, a series of hydrazide-hydrazone derivatives have been screened as inhibitors of laccase from Trametes versicolor, a copper-containing enzyme. nih.gov Laccase inhibition is of interest for its potential to control plant pathogens. nih.gov

In a study focused on dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for anticancer drugs, a novel 1,3,4-thiadiazole (B1197879) derivative incorporating a 2,4-dichlorobenzamide (B1293658) moiety was synthesized and evaluated. mdpi.com Molecular docking studies of this compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, indicated its potential as a DHFR inhibitor. mdpi.com The analysis revealed that the molecule could form a stable complex with the active site of DHFR, with a binding energy (ΔG) of -9.0 kcal/mol. mdpi.com This interaction was stabilized by three intermolecular hydrogen bonds with key amino acid residues: Asp 21, Ser 59, and Tyr 22. mdpi.com

Furthermore, the COVID-19 pandemic spurred research into inhibitors of viral enzymes. A study on 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol demonstrated its potential as an inhibitor of the COVID-19 main protease (Mpro) through in-silico analysis. researchgate.net

The inhibitory potential of hydrazone derivatives extends to other enzyme families as well. For example, certain hydrazones have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. nih.gov A series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and showed good inhibitory activity against α-glucosidase, with the most potent derivative exhibiting competitive inhibition. nih.gov

The following interactive table summarizes the enzyme inhibition data for some hydrazone derivatives, highlighting the diversity of targeted enzymes.

| Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| Hydrazide-hydrazones | Laccase | Kᵢ = 24–674 µM | nih.gov |

| 1,3,4-Thiadiazole Derivative | Dihydrofolate Reductase (DHFR) | ΔG = -9.0 kcal/mol (Docking) | mdpi.com |

| Diphenylquinoxaline-6-carbohydrazide Hybrids | α-Glucosidase | IC₅₀ = 110.6 ± 6.0 µM | nih.gov |

Structure-guided ligand design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design molecules with high affinity and selectivity. This approach was instrumental in the development of a selective inhibitor for PARP16, a member of the poly(ADP-ribose) polymerase family. mdpi.com By incorporating specific structural features into a pan-PARP inhibitor scaffold, researchers were able to achieve selectivity for PARP16. mdpi.com

Neurological Activity Assessment of Derivatives (e.g., Anticonvulsant, Antidepressant Potential)

Hydrazone derivatives have shown promise as modulators of the central nervous system (CNS), with studies reporting anticonvulsant and antidepressant activities. srce.hrnih.govnih.gov

In the realm of anticonvulsant research, Schiff bases of isatin (B1672199) derivatives, which share structural similarities with hydrazones, have been synthesized and screened for their activity. srce.hr One particular compound, N-methyl-5-bromo-3-(p-chlorophenylimino)isatin, demonstrated significant anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous metrazole (ScMet) tests, suggesting a broad spectrum of activity. srce.hr The lipophilicity of these molecules, often enhanced by N-alkylation, appears to play a role in their anticonvulsant potential. srce.hrsaudijournals.com

The antidepressant potential of hydrazone derivatives has also been explored. Some 1,3,5-trisubstituted pyrazoline derivatives, which can be synthesized from hydrazones, have demonstrated antidepressant activity in the forced swimming test, with some compounds showing efficacy comparable to or greater than the reference drug pargyline (B1678468) hydrochloride. nih.gov

The following interactive table presents findings on the neurological activity of some hydrazone and related derivatives.

| Derivative Class | Neurological Activity | Test Model | Key Findings | Reference |

| Schiff Bases of Isatin | Anticonvulsant | MES and ScMet | N-methyl-5-bromo-3-(p-chlorophenylimino)isatin showed potent activity. | srce.hr |

| 1,3,5-Trisubstituted Pyrazolines | Antidepressant | Forced Swimming Test | Several compounds showed activity equivalent to or higher than pargyline. | nih.gov |

| Schiff Bases of 7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Anticonvulsant | Picrotoxin-induced Seizures | Four compounds showed substantial decrease in convulsion grade. | nih.gov |

Molecular Docking and Chemoinformatics for Target Identification and Binding Affinity Prediction

Molecular docking and chemoinformatics are indispensable tools in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to biological targets. These computational methods can accelerate the identification of lead compounds and provide insights into structure-activity relationships.

As previously mentioned, molecular docking was employed to predict the binding of a 2,4-dichloro-N-(...)benzamide derivative to dihydrofolate reductase. mdpi.com The study demonstrated how the molecule could be accommodated within the enzyme's active site, forming key hydrogen bonds. mdpi.com Similarly, docking studies of a 2,4-dichloro-6-(...)phenol derivative against the COVID-19 main protease provided a rationale for its potential inhibitory activity. researchgate.net

In another study, diphenylquinoxaline-6-carbohydrazide hybrids were docked into the active site of α-glucosidase. nih.gov The docking scores correlated well with the experimentally determined inhibitory activities, with the most potent compounds exhibiting the best in-silico results. nih.gov These studies underscore the utility of molecular docking in rationalizing experimental findings and guiding further optimization.

Chemoinformatics approaches can be used to screen large virtual libraries of this compound derivatives against various biological targets, prioritizing compounds for synthesis and biological evaluation.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Lead Optimization

Structure-activity relationship (SAR) analysis is a critical process in lead optimization, aiming to understand how modifications to a chemical structure affect its biological activity. nih.gov By systematically altering different parts of a molecule and assessing the impact on its potency and other properties, researchers can identify key structural features required for activity. nih.gov

For a series of hydrazide-hydrazone inhibitors of laccase, SAR analysis revealed that a slim salicylic (B10762653) aldehyde framework was crucial for stabilizing the molecules near the substrate docking site. nih.gov The presence of bulky substituents at certain positions on the salicylic aldehyde fragment also influenced the binding mode and inhibitory mechanism. nih.gov

In the development of anticonvulsant Schiff bases of isatin, the inclusion of a bromo substituent was found to enhance potency, and the incorporation of N-methyl or N-acetyl groups increased lipophilicity, which is often beneficial for CNS-active drugs. srce.hr

A comprehensive SAR analysis of this compound derivatives would involve synthesizing a library of analogues with systematic variations in the substituents on the phenyl ring and the carbonyl component of the hydrazone. This would allow for the elucidation of key pharmacophoric features and guide the design of more potent and selective compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.